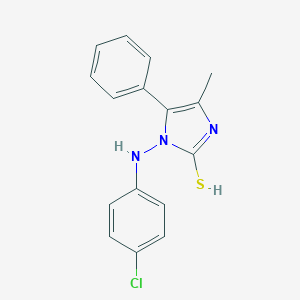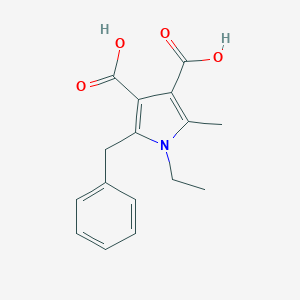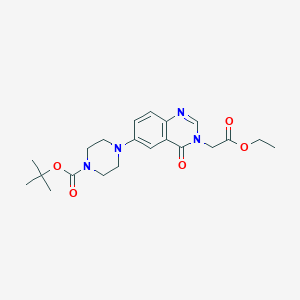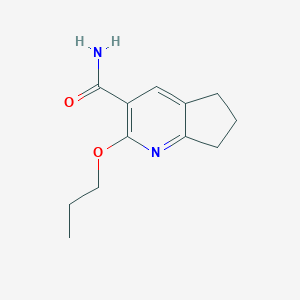
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide, also known as CYM51010, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of cyclopenta[b]pyridine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide may increase dopamine levels in the brain, which could help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is its potential use in the treatment of neurodegenerative diseases and neuropathic pain. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is not fully understood, which could make it difficult to design experiments to test its effectiveness. In addition, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide may have side effects that could impact the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases and neuropathic pain. Another area of research could be to investigate the mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide in more detail. Additionally, future research could focus on the development of new derivatives of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide that may have improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is a promising compound that has shown potential for use in various scientific research applications. Its neuroprotective effects and potential use in the treatment of neurodegenerative diseases and neuropathic pain make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide involves the reaction of 3-cyano-2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine with ethyl chloroformate, followed by reaction with ammonia to form the carboxamide group. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Propiedades
Número CAS |
184761-07-7 |
|---|---|
Nombre del producto |
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide |
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-16-12-9(11(13)15)7-8-4-3-5-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
Clave InChI |
HSNJNXYPFUPBFO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
SMILES canónico |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
Otros números CAS |
184761-07-7 |
Sinónimos |
3-propoxy-2-azabicyclo[4.3.0]nona-1,3,5-triene-4-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



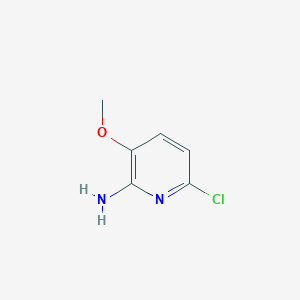
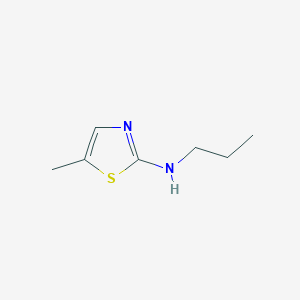
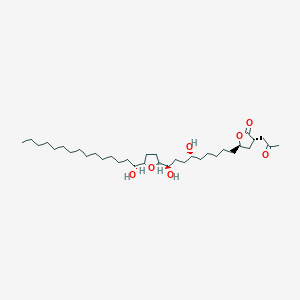

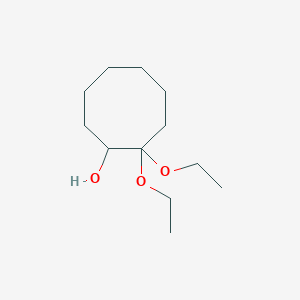
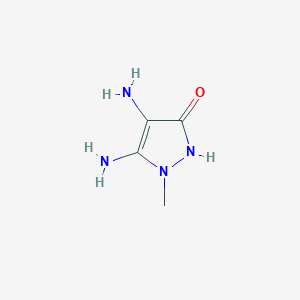
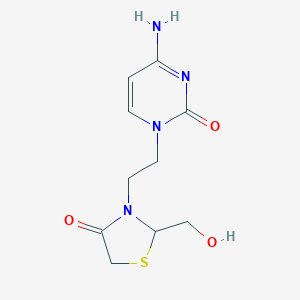
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)
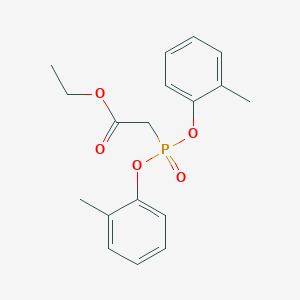
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
